![molecular formula C8H8N2O B1602175 5-Methoxyimidazo[1,2-a]pyridine CAS No. 31409-09-3](/img/structure/B1602175.png)
5-Methoxyimidazo[1,2-a]pyridine
Overview
Description
5-Methoxyimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, including 5-Methoxyimidazo[1,2-a]pyridine, has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The InChI code for 5-Methoxyimidazo[1,2-a]pyridine is 1S/C8H8N2O/c1-11-8-4-2-3-7-9-5-6-10(7)8/h2-6H,1H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
5-Methoxyimidazo[1,2-a]pyridine is a solid at room temperature . It has a molecular weight of 148.16 .Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
5-Methoxyimidazo[1,2-a]pyridine can be used in the synthesis of a series of imidazo[1,2-a]pyridines . This process is facilitated by microwave irradiation and does not require any solvents or catalysts . The method is fast, clean, high yielding, and environmentally friendly .
Antiviral Properties
Imidazo[1,2-a]pyridines, which can be synthesized using 5-Methoxyimidazo[1,2-a]pyridine, have shown promising antiviral properties .
Antiulcer Properties
Imidazo[1,2-a]pyridines also exhibit antiulcer properties , making them potentially useful in the development of treatments for ulcers.
Antibacterial Properties
These compounds have demonstrated antibacterial properties , suggesting potential applications in combating bacterial infections.
Anticancer Properties
Imidazo[1,2-a]pyridines have shown anticancer properties , indicating their potential use in cancer treatment research.
Antifungal Properties
These compounds also possess antifungal properties , which could be useful in the development of antifungal medications.
Antituberculosis Properties
Imidazo[1,2-a]pyridines have antituberculosis properties , suggesting their potential use in the treatment of tuberculosis.
Pharmaceutical Applications
Several synthetic drugs that contain the imidazo[1,2-a]pyridine unit have been commercialized . These include the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .
Mechanism of Action
Target of Action
5-Methoxyimidazo[1,2-a]pyridine is a chemical compound that has been recognized for its wide range of applications in medicinal chemistry . .
Mode of Action
It is known that some imidazo[1,2-a]pyridine analogues exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB)
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridines are considered privileged structures due to their occurrence in many natural products . The recent advances in the synthesis of imidazo[1,2-a]pyridines will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address the challenges associated with the reported methods .
properties
IUPAC Name |
5-methoxyimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-2-3-7-9-5-6-10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBQVLKXGVXILC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=CN21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569005 | |
Record name | 5-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyimidazo[1,2-a]pyridine | |
CAS RN |
31409-09-3 | |
Record name | 5-Methoxyimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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